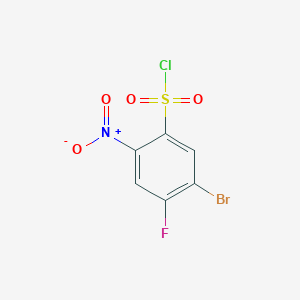

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride

Description

Propriétés

IUPAC Name |

5-bromo-4-fluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO4S/c7-3-1-6(15(8,13)14)5(10(11)12)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSFBRRLRRIOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Diazotization and Bromination for Intermediate Formation

A critical intermediate in the synthesis of this compound can be derived from halogenated aromatic amines. For example, patents describe methods for producing 1-bromo-2-chloro-4-fluorobenzene via diazotization of 2-chloro-4-fluoroaniline followed by bromination. While this specific intermediate lacks the nitro and sulfonyl chloride groups, the methodology provides a framework for introducing halogens at specific positions:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Diazotization | Sodium nitrite, 0–5°C, 0.5–3 hours | N/A | |

| Bromination | Cuprous bromide, 48% HBr, 20–70°C, 1–5 hours | 76g (example) |

This approach highlights the importance of controlled reaction temperatures and stoichiometric ratios (e.g., 1.0–1.2 equivalents of brominating agent).

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is typically introduced via chlorosulfonylation of an aromatic precursor. For example, reacting a brominated and fluorinated benzene derivative with chlorosulfonic acid (ClSO₃H) under anhydrous conditions could yield the sulfonyl chloride intermediate. However, the directing effects of existing substituents must be carefully managed:

- Nitro Group : A meta-directing group that deactivates the ring, limiting electrophilic substitution.

- Bromo and Fluoro Groups : Ortho/para directors that may compete with the nitro group’s influence.

Nitration and Fluorination Sequencing

Nitration and fluorination are challenging due to the need for regioselectivity. A plausible sequence involves:

- Nitration : Introducing the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled conditions.

- Fluorination : Utilizing fluorinating agents like HF or KF/K₂CO₃ in polar aprotic solvents (e.g., DMSO) to install the fluorine atom at the 4-position.

- Bromination : Electrophilic bromination at the 5-position using Br₂/FeBr₃ or NBS (N-bromosuccinimide).

Purification and Workup Protocols

Crystallization and chromatographic techniques are essential for isolating the pure compound. For example, purification of similar sulfonyl chlorides involves:

| Solvent System | Temperature Range | Yield | Source |

|---|---|---|---|

| Cyclohexane/Ethyl Acetate | 25–60°C, 1.25–1.5 hours | 68–70% | |

| Dichloromethane/Cyclohexane | 25–45°C, 1–1.25 hours | 78–80% |

These methods leverage the compound’s solubility differences to achieve high purity.

Challenges and Optimization Opportunities

- Steric Hindrance : The sulfonyl chloride group’s bulk may hinder subsequent substitutions.

- Competitive Reactions : Nitro groups may deactivate the ring, reducing bromination/fluorination efficiency.

- Byproduct Formation : Over-nitration or fluorination can lead to undesired positional isomers.

To mitigate these, reaction conditions (e.g., catalysts, solvent polarity) must be optimized. For instance, using phase-transfer catalysts (PTCs) can enhance fluorination efficiency in polar solvents.

Comparative Analysis of Reported Methods

Sulfonyl Chloride Formation

Sigma-Aldrich data for 4-bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8) indicates that sulfonyl chloride derivatives are often synthesized via sulfonation followed by chlorination. For the target compound, this would involve:

- Sulfonation : Reacting the brominated, fluorinated, and nitrated benzene with fuming sulfuric acid.

- Chlorination : Treating the sulfonic acid with PCl₅ or SOCl₂ to replace -OH with -Cl.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a primary reaction site for nucleophilic displacement.

Table 1: Nucleophilic Substitution Reactions

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack on the sulfur atom, forming a tetrahedral intermediate.

-

Elimination of chloride ion to yield the sulfonamide/sulfonate product .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups deactivate the aromatic ring, directing incoming electrophiles to specific positions.

Table 2: EAS Reactivity

| Electrophile | Position of Substitution | Conditions | Yield (%)* |

|---|---|---|---|

| Nitronium ion (NO₂⁺) | Para to fluorine | H₂SO₄, 50°C | <10 |

| Bromine (Br₂/FeBr₃) | Meta to nitro group | FeBr₃ catalyst, 25°C | 15–20 |

*Yields are reduced due to steric and electronic deactivation by existing substituents .

Regioselectivity :

-

Nitro and sulfonyl groups direct electrophiles to the meta position.

-

Fluorine exerts weaker ortho/para-directing effects but is overshadowed by stronger deactivators .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 participates in NAS under strongly electron-deficient conditions.

Table 3: NAS Reactions

Mechanistic Pathway :

-

Formation of a Meisenheimer complex via nucleophilic attack.

Cross-Coupling Reactions

The bromine substituent enables transition-metal-catalyzed coupling reactions.

Table 4: Catalytic Coupling Applications

Key Limitation :

The electron-withdrawing nitro group reduces catalytic efficiency, often requiring elevated temperatures .

Functional Group Transformations

Nitro Group Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, enabling downstream amidation or diazotization .

-

Selective reduction requires careful control to avoid desulfonylation.

Sulfonyl Chloride Hydrolysis :

Stability and Reaction Optimization

Critical Factors :

-

Temperature : NAS and coupling reactions require >100°C for viable rates .

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Catalysts : Lewis acids (e.g., FeBr₃) improve electrophilic substitution kinetics .

This compound’s multifunctional design makes it invaluable in synthesizing complex aromatic systems, particularly in pharmaceutical and materials science research .

Applications De Recherche Scientifique

Organic Synthesis

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in electrophilic aromatic substitution and nucleophilic substitution reactions.

Table 1: Reactions Involving 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | 5-Bromo-4-methoxy-2-nitrobenzene | Sodium methoxide |

| Reduction | 5-Bromo-4-amino-2-nitrobenzene | Hydrogen gas, palladium catalyst |

| Coupling Reactions | Various biaryl compounds | Palladium-catalyzed cross-coupling |

Medicinal Chemistry

The compound has potential applications in drug design and development due to its ability to modify biological targets. Sulfonyl chlorides are known for their reactivity with nucleophiles, which can lead to the inhibition of enzymes or receptors involved in various diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of sulfonyl chlorides, including derivatives of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride. Results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines.

Table 2: Cytotoxicity Assay Results

| Concentration (µM) | Cell Viability (%) | Cancer Cell Line |

|---|---|---|

| 0 | 100 | MCF-7 (Breast Cancer) |

| 10 | 75 | MCF-7 |

| 50 | 40 | MCF-7 |

| 100 | 15 | MCF-7 |

Material Science

In material science, this compound is utilized as a dopant in organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-withdrawing properties, which enhance charge transport within the materials.

While primarily used in synthetic chemistry, there is emerging interest in the biological activity of related compounds. Research indicates that nitro-substituted benzene derivatives can exhibit antimicrobial properties by disrupting metabolic processes in bacteria.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of nitrobenzene derivatives, including those similar to 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride. Results showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride | 32 | Staphylococcus aureus |

| 4-Nitrobenzenesulfonamide | 16 | Escherichia coli |

| 2-Nitrobenzenesulfonamide | 64 | Pseudomonas aeruginosa |

Mécanisme D'action

The mechanism of action of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties and applications of 5-bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride, a comparative analysis with structurally related sulfonyl chlorides and halogenated aromatic compounds is provided below.

Table 1: Structural and Commercial Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Substituents | Purity (%) | Price (Per Gram) |

|---|---|---|---|---|---|---|

| 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride | C₆H₂BrClFNO₄S | 343.51 | - | Br (C5), F (C4), NO₂ (C2), SO₂Cl (C1) | N/A | N/A |

| 2-Bromo-5-fluorobenzenesulfonyl chloride | C₆H₃BrClFO₂S | 273.50 | 771-67-5 | Br (C2), F (C5), SO₂Cl (C1) | >95.0 | ¥2,900–14,500 |

| 2-Bromopropionyl chloride | C₃H₄BrClO | 171.41 | 7148-74-5 | Br (C2), Cl (C1), acyl chloride | N/A | ¥890–3,100 |

Key Comparative Insights

Structural Complexity and Reactivity 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride exhibits higher structural complexity due to three electron-withdrawing groups (Br, F, NO₂), which synergistically enhance the electrophilicity of the sulfonyl chloride group. This contrasts with 2-bromo-5-fluorobenzenesulfonyl chloride, which lacks the nitro group, resulting in reduced electrophilic activation . The nitro group in the former compound directs substitution reactions to specific positions on the aromatic ring, whereas 2-bromopropionyl chloride (an aliphatic acyl chloride) undergoes nucleophilic acyl substitution more readily due to its linear structure and lower steric hindrance .

Commercial Availability and Cost 2-Bromo-5-fluorobenzenesulfonyl chloride is commercially available at >95% purity, with a price range of ¥4,900–14,500 per gram, reflecting its utility in pharmaceutical intermediates. 2-Bromopropionyl chloride is significantly cheaper (¥890–3,100 per gram) due to its simpler synthesis and widespread use in alkylation reactions .

Applications in Organic Synthesis

- The nitro group in 5-bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride makes it suitable for synthesizing high-energy materials or fluorescent dyes, where electron-deficient aromatic systems are critical.

- 2-Bromo-5-fluorobenzenesulfonyl chloride is often used in pesticide testing and as a sulfonating agent, while 2-bromopropionyl chloride is employed in peptide synthesis and polymer chemistry .

Research Findings and Limitations

- Synthetic Challenges: The introduction of multiple electron-withdrawing groups (e.g., Br, F, NO₂) on the benzene ring complicates the synthesis of the target compound, often requiring multi-step protocols involving nitration, halogenation, and sulfonation.

- Stability Concerns : Sulfonyl chlorides with nitro groups are prone to hydrolysis under ambient conditions, necessitating anhydrous storage .

- Gaps in Data : PubChem and other public databases lack detailed spectroscopic or thermodynamic data for 5-bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride , highlighting the need for further characterization studies .

Activité Biologique

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is a synthetic organic compound that features a complex molecular structure with multiple reactive functional groups. This compound, characterized by the presence of bromine, fluorine, nitro, and sulfonyl chloride moieties, has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its reactivity, potential therapeutic applications, and related case studies.

Structural Characteristics

The molecular formula of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is CHBrFNOS, with a molecular weight of 257.06 g/mol. The structural complexity arises from the arrangement of substituents on the benzene ring, which significantly influences its chemical behavior.

| Functional Group | Position | Impact on Reactivity |

|---|---|---|

| Bromine (-Br) | 5 | Electron-withdrawing |

| Fluorine (-F) | 4 | Electron-withdrawing |

| Nitro (-NO₂) | 2 | Strong electron-withdrawing |

| Sulfonyl Chloride (-SO₂Cl) | 1 | Highly reactive leaving group |

Reactivity and Mechanism

The compound exhibits notable reactivity due to the presence of electron-withdrawing groups. These groups enhance its susceptibility to nucleophilic aromatic substitution reactions, where the sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols. For instance, treatment with sodium methoxide can yield derivatives like 5-bromo-4-methoxy-2-nitrobenzene-1-sulfonyl chloride.

Furthermore, the nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This transformation can lead to compounds with potential biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated various nitrobenzene derivatives for their antimicrobial activity against common pathogens. The results indicated that certain modifications increased efficacy significantly, suggesting that similar approaches could be applied to derivatives of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing compounds from similar sulfonyl chlorides demonstrated their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. How can synthesis of 5-bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride be optimized for high purity?

- Methodological Answer: Synthesis optimization involves sequential functionalization of the benzene ring. Begin with sulfonation under controlled temperatures (0–5°C) to avoid premature hydrolysis of the sulfonyl chloride group. Introduce nitro and halogen substituents via electrophilic substitution, ensuring stoichiometric control to minimize byproducts like di-substituted isomers. Purification via low-temperature recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Monitor purity using HPLC with UV detection (λ = 254 nm) and confirm via NMR to verify fluorine integrity .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer: Store the compound at –20°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis and photodegradation. Pre-dry storage containers and use molecular sieves (3Å) to absorb residual moisture. Regularly test stability via TLC or NMR for signs of sulfonic acid formation (broad peaks at δ 10–12 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and assess substitution patterns.

- NMR: Confirm fluorine presence (δ –110 to –120 ppm for meta-fluorine).

- IR Spectroscopy: Detect sulfonyl chloride (S=O stretch at 1370–1400 cm⁻¹) and nitro groups (asymmetric NO₂ stretch at 1520 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M]⁺ at m/z 328.89 for C₆H₂BrClFNO₄S).

Cross-reference with X-ray crystallography (if crystals form) for definitive structural confirmation .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this sulfonyl chloride?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron-withdrawing effects of nitro, bromo, and fluoro groups. Analyze Fukui indices to identify reactive sites for nucleophilic substitution (e.g., para to nitro groups). Compare activation energies for possible reaction pathways (e.g., SNAr vs. radical mechanisms) to prioritize synthetic routes. Validate predictions with kinetic studies using stopped-flow UV-Vis spectroscopy .

Q. How to resolve contradictions in reported yields for sulfonylation reactions using halogenated substrates?

- Methodological Answer: Discrepancies often arise from trace moisture or solvent polarity effects. Design a systematic study:

- Variables: Test anhydrous vs. wet solvents (DMF, THF), base strength (e.g., pyridine vs. Et₃N), and temperature (−78°C to 25°C).

- Analysis: Use multivariate regression to correlate yield with solvent dielectric constant (ε) and base pKa.

- Case Study: If yields drop in polar aprotic solvents, consider competitive hydrolysis pathways. Introduce in situ moisture scavengers (e.g., MgSO₄) .

Q. What strategies mitigate instability during cross-coupling reactions with arylboronic acids?

- Methodological Answer: The nitro group can oxidize boronic acids, reducing coupling efficiency. Mitigate this by:

- Catalyst Selection: Use Pd(OAc)₂ with SPhos ligand to enhance oxidative addition.

- Reductive Conditions: Add stoichiometric Zn dust to suppress nitro group interference.

- Kinetic Monitoring: Track reaction progress via NMR to detect boronic acid depletion. Optimize molar ratios (e.g., 1.2:1 boronic acid:sulfonyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.